molecular formula C32H36F6N12O4S4Zn B12278234 Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-

Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-

Cat. No.: B12278234
M. Wt: 960.3 g/mol
InChI Key: YEQLPLKLCLPLLV-UHFFFAOYSA-N
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Description

Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- is a complex organometallic compound It is characterized by the presence of zinc coordinated with a trifluoromethyl group and a methanesulfonamidato ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- typically involves the reaction of zinc salts with the corresponding ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include methanol and dichloromethane, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The compound is then stored under inert conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxides and other by-products.

    Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.

    Substitution: The trifluoromethyl and methanesulfonamidato groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of organometallic derivatives.

Scientific Research Applications

Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying zinc-dependent biological processes.

    Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency and as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials, including coatings and electronic components.

Mechanism of Action

The mechanism by which Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to zinc-dependent enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Zinc(II) Bis(trifluoromethanesulfonyl)imide
  • Bis(1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methylsulfonamido)zinc

Uniqueness

Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- stands out due to its complex structure and the presence of both trifluoromethyl and methanesulfonamidato groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H36F6N12O4S4Zn

Molecular Weight

960.3 g/mol

IUPAC Name

zinc;[1-(2-methylpropyl)-6-(1,3,4-thiadiazol-2-yldiazenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/2C16H18F3N6O2S2.Zn/c2*1-9(2)5-12-11-7-14(25-29(26,27)16(17,18)19)13(6-10(11)3-4-20-12)22-24-15-23-21-8-28-15;/h2*6-9,12,20H,3-5H2,1-2H3;/q2*-1;+2

InChI Key

YEQLPLKLCLPLLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]

Origin of Product

United States

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